molecular formula C4H3ClO3S B1306187 Furan-2-sulfonyl Chloride CAS No. 52665-48-2

Furan-2-sulfonyl Chloride

Cat. No. B1306187
CAS RN: 52665-48-2
M. Wt: 166.58 g/mol
InChI Key: IEKOSPNJXYCZHY-UHFFFAOYSA-N
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Description

Furan-2-sulfonyl chloride is a chemical compound that serves as a versatile reagent in organic synthesis. It is particularly useful for introducing sulfonyl groups into various molecular frameworks, which can lead to the construction of complex molecules with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of furan derivatives often involves the use of furan-2-sulfonyl chloride as a key intermediate. For instance, a copper/silver-mediated cascade reaction allows for the efficient construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates . Another method involves a DABCO-mediated cascade sulfonylation/cyclization reaction of α-nitro-ketoximes with sulfonyl chlorides to yield furoxan derivatives . Additionally, the reaction of furan with in situ generated N-tosyl imines leads to the formation of furyl sulfonamides .

Molecular Structure Analysis

The molecular structure of furan-2-sulfonyl chloride derivatives can be complex, with various substituents affecting the overall geometry and reactivity. For example, the synthesis of furan C-nucleosides with a sulfur atom in the sugar ring has been reported, where the molecular structure was determined using various spectroscopic methods . The Diels-Alder cycloaddition reaction with E-1,2-bis(phenylsulfonyl)ethylene also demonstrates the importance of molecular structure in achieving high yields and selectivity .

Chemical Reactions Analysis

Furan-2-sulfonyl chloride is involved in a variety of chemical reactions. It can be used in palladium-catalyzed tandem cyclization/sulfonylation reactions to produce 2-amino-5-sulfonylmethylfurans . Visible-light photocatalyzed synthesis utilizes arylsulfonyl chlorides for cross-coupling reactions with furan, among other heterocycles . Furthermore, furan-2-sulfonyl chloride derivatives can participate in Diels-Alder cycloaddition reactions, as well as in the synthesis of furan methylic sulfonate adducts [8, 9].

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-sulfonyl chloride derivatives are influenced by their molecular structure. These properties are crucial for their reactivity and potential applications. For instance, the N-hydroxymaleimide adduct of furan methylic sulfonate exhibits good transparency at 248 nm wavelength and solubility in organic solvents, making it a potential photoacid generator in photoresist systems . The presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity, as seen in the inhibition activities of furan sulfonylhydrazones against carbonic anhydrase I .

Scientific Research Applications

Novel Synthesis of Anti-inflammatory Agents

Furan-2-sulfonyl chloride is used in the synthesis of anti-inflammatory agents. A study detailed the synthesis of 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, highlighting its application in creating novel anti-inflammatory compounds (Urban et al., 2003).

Synthesis of Furans and Cyclopentenones

Another research application is in the synthesis of furans and cyclopentenones. The use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a reagent for this purpose demonstrates the versatility of furan-2-sulfonyl chloride in synthesizing structurally diverse compounds (Watterson et al., 2003).

Cascade Reactions for Constructing 2-sulfonylbenzo[b]furans

The compound is also pivotal in copper/silver-mediated cascade reactions for constructing 2-sulfonylbenzo[b]furans. This process involves the use of trans-2-hydroxycinnamic acids and sodium sulfinates, enabling efficient construction of these products (Li & Liu, 2014).

Preparation of 2,4-Disubstituted Furan Derivatives

Furan-2-sulfonyl chloride aids in preparing 2,4-disubstituted furan derivatives, a process involving treating 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones. This method has been used to create compounds like rabdoketone A and furoic acid (Haines et al., 2011).

Diels-Alder Cycloaddition Reactions

The compound is instrumental in the Diels-Alder cycloaddition reactions of substituted furans, providing a method to synthesize various structurally distinct compounds (Arjona et al., 1998).

Tandem Cyclization/Sulfonylation of Homoallenyl Amides

It's used in palladium-catalyzed tandem cyclization/sulfonylation of homoallenyl amides, leading to the formation of 2-amino-5-sulfonylmethylfurans (Wan et al., 2017).

Mechanism of Action

The mechanism of action of Furan-2-sulfonyl Chloride involves the formation of an intermediate sulfur dioxide-furan complex. This intermediate subsequently undergoes nucleophilic substitution, leading to the formation of a new sulfur-oxygen bond .

Safety and Hazards

Furan-2-sulfonyl Chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It reacts violently with water, and contact with water liberates toxic gas .

Future Directions

While specific future directions for Furan-2-sulfonyl Chloride are not detailed in the available resources, there is ongoing research into the development of sustainable catalytic pathways for furan derivatives . This includes the transformation of carbohydrates and their derivatives into significant platform chemicals over various catalysts .

properties

IUPAC Name

furan-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKOSPNJXYCZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383535
Record name Furan-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-sulfonyl Chloride

CAS RN

52665-48-2
Record name Furan-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furan-2-sulfonyl chloride
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Synthesis routes and methods I

Procedure details

Ninety ml of water, 410 ml of conc. HCl, and 68.0 g of lithium 2-furansulfinate were stirred and cooled to 10°-15°. Liquid chlorine (12.3 ml, 39.4 g) was added dropwise over a 30-minute period. The mixture was stirred an additional 30 minutes at 5°, poured onto ice and extracted with methylene chloride. Evaporation of the methylene chloride yielded 44 g of 2-furansulfonyl chloride, b.p. 95° at 7 mm Hg; IR (neat) 3400 (m), 3120, 1800, 1550 (m), 1450 (S), 1380 (VS), 1210, 1160, 1120 (VS), 1035 (m), 1010 (VS), 913, 882 (S).
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12.3 mL
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410 mL
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68 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Phosphorus pentachloride (15.29 g, 73.44 mmol) was added portionwise (caution, foaming) over 5 min at 0° C. to chlorosulfonic acid (21.39 g, 183.6 mmol) and the resulting solution was stirred at 0° C. for 10 min. Then, furan (5.0 g, 73.44 mmol) was added in one portion and the resulting dark suspension was stirred at 0° C. for 15 min during which time foaming occurred and subsided. The reaction mixture was then poured onto ice and the resulting suspension was extracted with CH2Cl2 (150 mL). The organic extract was filtered through a pad of celite, washed with brine and dried over MgSO4. The solvent was removed in vacuo to provide 2-furansulfonyl chloride as a black oil (1.01 g, 7.9%). 1H-NMR (DMSO-d6, 400 MHz) δ7.4 (d, 1H); 6.38 (d, 1H); 6.35 (d, 1H).
Quantity
15.29 g
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reactant
Reaction Step One
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21.39 g
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reactant
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Quantity
5 g
Type
reactant
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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